LogP Advantage: 1-Ethyl Derivative Occupies a More Drug-Like Lipophilicity Window Than N-Aryl Analogs
The predicted partition coefficient (ACD/LogP) of 1-ethyl-5-oxopyrrolidine-3-carbohydrazide is -1.88, which falls within the optimal oral drug-likeness range (LogP < 5) . In contrast, N-aryl substituted 5-oxopyrrolidine-3-carbohydrazide derivatives (e.g., 1-(4-methoxyphenyl) analog) possess significantly higher LogP values due to the added aromatic ring, potentially reducing aqueous solubility and increasing off-target binding [1].
| Evidence Dimension | Computed lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | −1.88 |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (estimated LogP ~0.5–1.5 based on aromatic contribution; exact predicted value not reported in source but structurally inferred) |
| Quantified Difference | ≥ 2.4 LogP units lower for the 1-ethyl compound |
| Conditions | ACD/Labs Percepta prediction (pH 7.4) |
Why This Matters
Lower LogP translates to superior aqueous solubility and a reduced likelihood of promiscuous membrane partitioning, a critical differentiator for fragment-based screening libraries and early-stage lead optimization.
- [1] BindingDB. BDBM84058: N'-[(Z)-3-indolylidenemethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide. Ki Summary. https://bindingdb.org/jsp/dbsearch/Summary_ki.jsp?entryid=4953 (accessed 2026-04-27). View Source
